molecular formula C8H6F3NO3 B3035288 5-amino-2-(trifluoromethoxy)benzoic Acid CAS No. 307989-56-6

5-amino-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B3035288
CAS No.: 307989-56-6
M. Wt: 221.13 g/mol
InChI Key: IVFQGRBOCWDWKI-UHFFFAOYSA-N
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Description

5-amino-2-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H6F3NO3 . It is a derivative of benzoic acid, where the amino group is positioned at the fifth carbon and the trifluoromethoxy group is at the second carbon on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-(trifluoromethoxy)benzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in 5-amino-2-(trifluoromethoxy)benzoic acid can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the benzene ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products:

    Substitution Products: Various acylated or alkylated derivatives.

    Oxidation Products: Compounds with altered oxidation states on the benzene ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 5-amino-2-(trifluoromethoxy)benzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-2-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-amino-5-(trifluoromethyl)benzoic acid
  • 2-amino-4-(trifluoromethoxy)benzoic acid
  • 2-amino-5-methoxybenzoic acid

Comparison: 5-amino-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

5-amino-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFQGRBOCWDWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274336
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307989-56-6
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307989-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-2-trifluoromethoxybenzoic acid (6.43 g, 25.6 mmol) and 128 mg of 10% Pd/C in 10 mL of absolute ethanol was stirred in a hydrogen atmosphere overnight at room temperature. The catalyst was filtered off and the filtrate was evaporated to dryness. The re-residue was triturated with diethyl ether and the crystals were filtered off and dried to afford 1.644 g (29%) of 5-amino-2-trifluoromethoxybenzoic acid.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
128 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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